molecular formula C10H12N2 B12882650 [4-(Dimethylamino)phenyl]acetonitrile CAS No. 34906-70-2

[4-(Dimethylamino)phenyl]acetonitrile

Cat. No.: B12882650
CAS No.: 34906-70-2
M. Wt: 160.22 g/mol
InChI Key: YUJKBNUEQVXKGA-UHFFFAOYSA-N
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Description

[4-(Dimethylamino)phenyl]acetonitrile (CAS 34906-70-2) is a valuable chemical building block in organic and medicinal chemistry research. This compound, with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol, is recognized for its role as a precursor in multicomponent reactions . It is notably employed in a modified Strecker reaction with aldehydes and amines to synthesize complex α-aminonitriles, which are crucial intermediates for the formation of various nitrogen-containing heterocycles and amino acid derivatives . The dimethylamino group attached to the phenyl ring makes this acetonitrile derivative a versatile intermediate for further functionalization. Researchers utilize this compound in the development of novel synthetic methodologies and as a starting material for the construction of more complex molecular architectures . As with all reagents of this nature, this compound is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34906-70-2

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]acetonitrile

InChI

InChI=1S/C10H12N2/c1-12(2)10-5-3-9(4-6-10)7-8-11/h3-6H,7H2,1-2H3

InChI Key

YUJKBNUEQVXKGA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC#N

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Dimethylamino Phenyl Acetonitrile and Its Derivatives

Established Synthetic Routes

Condensation Reactions

Condensation reactions, particularly the Knoevenagel condensation, represent a fundamental approach for the synthesis of precursors to or derivatives of [4-(Dimethylamino)phenyl]acetonitrile. This reaction involves the base-catalyzed condensation of a compound with an active methylene (B1212753) group (like a phenylacetonitrile (B145931) derivative) with an aldehyde or ketone.

In a relevant study, the Knoevenagel condensation was employed for the synthesis of (E)-3-(4-(dimethylamino) phenyl)-2-(1H-tetrazol-5-yl) acrylonitrile. This was achieved through a microwave-assisted one-pot reaction of 4-(dimethylamino)benzaldehyde, malononitrile, and sodium azide in water ijfans.org. While this product is a derivative, the underlying condensation principle is applicable. The reaction between an aryl aldehyde and an active methylene compound like cyanoacetamide can be facilitated by a catalyst such as ammonium (B1175870) acetate under microwave irradiation to produce α,β-unsaturated compounds with excellent yields oatext.com.

Solvent-free condensation methods have also been explored for similar reactions. For instance, the condensation of phenylacetonitrile with 4-methoxybenzaldehyde has been successfully carried out using powdered potassium hydroxide (B78521) at room temperature or potassium carbonate with a phase transfer agent under microwave activation researchgate.net. These methodologies highlight the versatility of condensation reactions in forming carbon-carbon double bonds, a key step in the synthesis of various substituted acrylonitriles from aromatic aldehydes.

Strecker Synthesis Approaches

The Strecker synthesis is a classic and versatile method for the preparation of α-aminonitriles, the class of compounds to which this compound belongs. The synthesis involves the reaction of an aldehyde or ketone with ammonia (B1221849) and a cyanide source.

A modified, one-pot Strecker reaction has been successfully used to synthesize a derivative of this compound. This involved the reaction of 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline, and potassium cyanide in the presence of silica-supported sulfuric acid to produce 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile researchgate.net. This demonstrates the direct applicability of the Strecker approach starting from 4-(dimethylamino)benzaldehyde.

The general mechanism of the Strecker synthesis proceeds through the formation of an imine from the aldehyde and ammonia, followed by the nucleophilic addition of a cyanide ion to the imine, yielding the α-aminonitrile wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org. The reaction can be carried out using ammonium chloride and potassium cyanide, which provide a safer alternative to using hydrogen cyanide gas masterorganicchemistry.commasterorganicchemistry.com.

Reactants Reagents Product Reference
4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinolinePotassium cyanide, silica-supported sulfuric acid2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile researchgate.net
Aldehyde/Ketone, AmmoniaCyanide source (e.g., KCN, HCN)α-aminonitrile wikipedia.orgorganic-chemistry.org

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields, often under environmentally benign conditions ijfans.org. This method has been successfully applied to the synthesis of derivatives of this compound.

For example, the synthesis of (E)-3-(4-(dimethylamino) phenyl)-2-(1H-tetrazol-5-yl) acrylonitrile was achieved in high yield via a microwave-assisted Knoevenagel condensation and subsequent cycloaddition in water ijfans.org. The reaction of 4-(dimethylamino)benzaldehyde, malononitrile, and sodium azide was completed in just two minutes under microwave irradiation at 100°C ijfans.org. Similarly, various α,β-unsaturated compounds have been synthesized with excellent yields (81-99%) through microwave-assisted Knoevenagel condensation of aromatic aldehydes and cyanoacetamide in the presence of ammonium acetate oatext.com.

Microwave irradiation offers several advantages over conventional heating, including rapid and uniform heating, which can lead to shorter reaction times and cleaner reactions with easier purification oatext.comnih.govmdpi.com.

Reactants Conditions Product Yield Reference
4-(dimethylamino)benzaldehyde, malononitrile, sodium azideMicrowave, H₂O, 100°C, 2 min(E)-3-(4-(dimethylamino) phenyl)-2-(1H-tetrazol-5-yl) acrylonitrileExcellent ijfans.org
Aromatic aldehydes, cyanoacetamideMicrowave, NH₄OAc, 160-320W, 30-60 secα,β-unsaturated compounds81-99% oatext.com

Derivatization Strategies

Alkylation and Functionalization of the this compound Scaffold

The this compound scaffold possesses several sites amenable to alkylation and functionalization, allowing for the synthesis of a diverse range of derivatives. The α-hydrogen atom, located on the carbon adjacent to both the phenyl ring and the nitrile group, is acidic and can be deprotonated to form a carbanion. This carbanion can then react with various electrophiles, such as alkyl halides, in α-alkylation reactions.

While specific studies on the alkylation of this compound are not detailed in the provided search results, the general principles of α-alkylation of phenylacetonitriles are well-established. Base-promoted α-alkylation of arylacetonitriles with alcohols has been demonstrated without the need for expensive transition metal catalysts researchgate.net. This "borrowing hydrogen" strategy involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes a condensation reaction with the nitrile, followed by reduction. Heterogeneous silver-catalyzed α-alkylation of nitriles with alcohols has also been reported researchgate.net.

The dimethylamino group on the phenyl ring is an electron-donating group that can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. However, reactions targeting the α-position of the acetonitrile (B52724) moiety are generally more common for creating derivatives. Further functionalization can also be achieved through modification of the nitrile group itself, for example, via hydrolysis to a carboxylic acid or reduction to an amine.

Functionalization Site Reaction Type Potential Reagents
α-carbonα-AlkylationAlkyl halides, Alcohols (with catalyst)
Nitrile groupHydrolysisStrong acid or base
Nitrile groupReductionReducing agents (e.g., LiAlH₄)
Aromatic ringElectrophilic Aromatic SubstitutionElectrophiles (e.g., halogens, acyl chlorides)

2 Modifications via Nitrile Group Transformations

The nitrile (cyano) group in this compound is a versatile functional group that serves as a key site for a variety of chemical transformations. These reactions allow for the conversion of the nitrile into other important functional groups, thereby providing pathways to a diverse range of derivatives. Common transformations include hydrolysis, reduction, and reactions with organometallic reagents. ebsco.com

Hydrolysis: The nitrile group can be hydrolyzed to produce either a carboxylic acid or an amide, depending on the reaction conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is first converted to an intermediate amide, which is then further hydrolyzed to the corresponding carboxylic acid, [4-(Dimethylamino)phenyl]acetic acid. chemistrysteps.comyoutube.com The reaction proceeds through protonation of the nitrogen atom, which activates the carbon of the nitrile for nucleophilic attack by water. ebsco.comchemistrysteps.com

Base-Catalyzed Hydrolysis: Treatment with a hydroxide base also leads to the formation of a carboxylate salt, which upon acidification yields the carboxylic acid. chemistrysteps.com The process begins with the nucleophilic attack of the hydroxide ion on the nitrile carbon. chemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine, offering a method to introduce a -CH₂-NH₂ group.

Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to convert nitriles directly to primary amines. ebsco.comlibretexts.org This reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org For this compound, this reaction yields 2-[4-(Dimethylamino)phenyl]ethanamine.

Partial Reduction to Aldehydes: It is also possible to achieve a partial reduction to an aldehyde using specific reagents like Diisobutylaluminium hydride (DIBAL-H). This reaction is typically performed at low temperatures to prevent over-reduction and stops at the imine stage, which is then hydrolyzed to the aldehyde during workup. libretexts.org

Reactions with Organometallic Reagents: Grignard and organolithium reagents add to the electrophilic carbon of the nitrile group. This reaction is a valuable method for carbon-carbon bond formation and the synthesis of ketones. youtube.comlibretexts.org The initial reaction forms an imine salt intermediate. Subsequent hydrolysis of this intermediate yields a ketone. youtube.comlibretexts.org For instance, reacting this compound with a Grignard reagent like methylmagnesium bromide, followed by an aqueous workup, would produce 1-[4-(Dimethylamino)phenyl]propan-2-one.

TransformationReagent(s)Product Functional GroupExample Product from this compound
Acid-Catalyzed HydrolysisH₃O⁺, HeatCarboxylic Acid[4-(Dimethylamino)phenyl]acetic acid
Base-Catalyzed Hydrolysis1. OH⁻, Heat 2. H₃O⁺Carboxylic Acid[4-(Dimethylamino)phenyl]acetic acid
Reduction1. LiAlH₄ 2. H₂OPrimary Amine2-[4-(Dimethylamino)phenyl]ethanamine
Partial Reduction1. DIBAL-H 2. H₂OAldehyde[4-(Dimethylamino)phenyl]acetaldehyde
Grignard Reaction1. R-MgBr 2. H₃O⁺Ketone1-[4-(Dimethylamino)phenyl]alkan-2-one

3 Introduction of Electron-Withdrawing and Electron-Donating Substituents

The chemical and electronic properties of this compound can be significantly altered by introducing additional substituents onto the aromatic ring. These substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). wikipedia.org

Electron-Donating Groups (EDGs): These groups increase the electron density of the aromatic ring through inductive (+I) or resonance (+M) effects. wikipedia.orgstudypug.com The parent molecule already contains a powerful electron-donating dimethylamino group (-N(CH₃)₂). researchgate.netnih.gov This group activates the ring, making it more nucleophilic and thus more susceptible to electrophilic aromatic substitution. wikipedia.org EDGs generally direct incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the acetonitrile group, further substitution on the this compound ring would be directed to the ortho positions (positions 3 and 5). Examples of EDGs include alkyl (-R), alkoxy (-OR), and hydroxyl (-OH) groups. studypug.com The introduction of further EDGs can enhance the electron-rich nature of the molecule.

Electron-Withdrawing Groups (EWGs): These groups decrease the electron density of the aromatic ring through inductive (-I) or resonance (-M) effects. wikipedia.orgstudypug.com The nitrile group (-CN) itself is a moderate electron-withdrawing group. studypug.comresearchgate.net EWGs deactivate the aromatic ring, making it less reactive towards electrophilic substitution. wikipedia.org When an electrophilic substitution reaction does occur on a deactivated ring, EWGs typically direct the incoming group to the meta position. wikipedia.orgyoutube.com In the context of this compound, the powerful activating effect of the dimethylamino group dominates, still directing incoming electrophiles primarily to the ortho positions. Common EWGs include nitro (-NO₂), sulfonyl (-SO₂R), and carbonyl groups (-CHO, -COR). studypug.com For example, the synthesis of compounds like 2-[4-(Methylsulfonyl)phenyl]acetonitrile demonstrates the incorporation of a strong EWG onto the phenylacetonitrile scaffold. researchgate.net

The balance between the existing strong electron-donating dimethylamino group and the electron-withdrawing nitrile group creates a "push-pull" system, which can lead to interesting electronic and optical properties. researchgate.net Modifying the ring with additional EDGs or EWGs allows for the fine-tuning of these properties for various applications.

Group TypeEffect on Aromatic RingExamplesDirecting Effect (Electrophilic Substitution)
Electron-Donating Groups (EDG)Increases electron density (activates)-N(CH₃)₂, -OH, -OR, -ROrtho, Para
Electron-Withdrawing Groups (EWG)Decreases electron density (deactivates)-CN, -NO₂, -SO₂R, -CHOMeta (generally, but can be overridden)

Chemical Reactivity and Reaction Mechanisms of 4 Dimethylamino Phenyl Acetonitrile

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The chemical behavior of the phenyl ring in [4-(Dimethylamino)phenyl]acetonitrile is profoundly influenced by its substituents: the dimethylamino group (-N(CH₃)₂) and the cyanomethyl group (-CH₂CN). The dimethylamino group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. wikipedia.org This is due to its ability to donate electron density to the aromatic ring through a resonance effect (+M), which stabilizes the carbocation intermediate (the sigma complex) formed during the reaction. wizeprep.comlasalle.edu This donation of electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles compared to benzene (B151609) itself. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

Conversely, the cyanomethyl group is generally considered to be weakly deactivating due to the inductive effect (-I) of the nitrile. However, the powerful activating effect of the dimethylamino group dominates the reactivity of the ring.

The directing influence of the substituents determines the regioselectivity of the substitution. Electron-donating groups like -N(CH₃)₂ direct incoming electrophiles to the ortho and para positions relative to themselves. wizeprep.comlasalle.edu In the case of this compound, the para position is already occupied by the cyanomethyl group. Consequently, electrophilic attack is directed exclusively to the ortho positions (C2 and C6).

The mechanism for electrophilic aromatic substitution proceeds in two main steps:

Attack of the Electrophile: The π electrons of the activated aromatic ring act as a nucleophile, attacking the electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This is a fast step that restores the aromaticity of the ring. masterorganicchemistry.com

Table 3.1: Influence of Substituents on Electrophilic Aromatic Substitution
Substituent GroupTypeEffect on ReactivityDirecting Influence
-N(CH₃)₂ Electron-Donating (EDG)Activating wikipedia.orgmasterorganicchemistry.comortho, para wizeprep.com
-CH₂CN Electron-Withdrawing (EWG)Weakly Deactivatingmeta (Inductive)
Overall Ring Reactivity ActivatedFaster than benzeneSubstitution occurs at positions ortho to the -N(CH₃)₂ group.

Nucleophilic Substitution Reactions Involving the Nitrile Group

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo nucleophilic substitution reactions, most notably hydrolysis to form carboxylic acids or amides. numberanalytics.com These reactions proceed via an initial nucleophilic addition to the electrophilic carbon of the nitrile.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is hydrolyzed to a carboxylic acid. organicchemistrytutor.com The reaction typically requires heat and proceeds through an amide intermediate, which is subsequently hydrolyzed to the final carboxylic acid product. chemistrysteps.comjove.com

The mechanism involves several steps:

Protonation: The nitrile nitrogen is protonated by the acid, which significantly increases the electrophilicity of the nitrile carbon. organicchemistrytutor.comlibretexts.org

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic carbon. libretexts.org

Proton Transfer: A proton is transferred to form a protonated amide. libretexts.org

Amide Formation: Deprotonation yields the amide intermediate. libretexts.org

Further Hydrolysis: The amide is then further hydrolyzed under the acidic conditions to form the corresponding carboxylic acid, [4-(dimethylamino)phenyl]acetic acid, and an ammonium (B1175870) ion. jove.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the nitrile is hydrolyzed to a carboxylate salt. chemguide.co.uk Subsequent acidification is required to obtain the free carboxylic acid.

The mechanism differs from the acid-catalyzed pathway:

Nucleophilic Attack: The strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. chemistrysteps.comlibretexts.org

Protonation: The resulting intermediate is protonated by water to form an imidic acid. chemistrysteps.com

Tautomerization: The imidic acid tautomerizes to form an amide. chemistrysteps.com

Further Hydrolysis: The amide is then hydrolyzed by the base to yield a carboxylate salt and ammonia (B1221849). chemguide.co.uk Milder basic conditions may allow for the isolation of the amide intermediate. organicchemistrytutor.com

Oxidation and Reduction Pathways

Oxidation: The this compound molecule has potential sites for oxidation, primarily at the benzylic carbon (the -CH₂- group adjacent to the phenyl ring and nitrile). The conversion of benzylic positions to carbonyls is a fundamental transformation. mdpi.com While direct oxidation of the benzylic methylene (B1212753) group in this compound to a ketone is plausible, more commonly, related transformations involve the oxidation of benzylic alcohols. For instance, the copper-catalyzed aerobic oxidation of benzylic alcohols using aqueous ammonia can directly yield aryl nitriles. nih.gov Another approach is ammoxidation, where benzylic alcohols are oxidized in the presence of ammonia to produce nitriles. youtube.com The direct oxidation of benzylic C-H bonds to form carbonyls can be achieved using various catalysts, including those based on copper, ruthenium, and other transition metals, often with oxidants like tert-butyl hydroperoxide (TBHP) or molecular oxygen. mdpi.com

Reduction: The nitrile group is readily reduced to a primary amine, providing a key synthetic route to 2-[4-(Dimethylamino)phenyl]ethanamine. Several reagents can accomplish this transformation.

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent effectively reduces nitriles to primary amines. chemguide.co.uk The reaction is typically carried out in a dry ether solvent, followed by an aqueous workup. libretexts.orgstudymind.co.uk The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon. libretexts.orgchemistrysteps.com

Catalytic Hydrogenation: This is an industrially preferred method due to the high cost of LiAlH₄. studymind.co.uk The nitrile is reacted with hydrogen gas (H₂) at elevated temperature and pressure in the presence of a metal catalyst such as Raney nickel, platinum, or palladium. chemguide.co.ukstudymind.co.ukwikipedia.org This process also yields the primary amine. wikipedia.org

Diisobutylaluminium Hydride (DIBAL-H): Using a milder reducing agent like DIBAL-H allows for the partial reduction of the nitrile to an imine, which upon hydrolysis yields an aldehyde. libretexts.orgwikipedia.org This provides a pathway to [4-(Dimethylamino)phenyl]acetaldehyde.

Table 3.3: Common Reduction Methods for the Nitrile Group
Reagent/MethodProductNotes
Lithium Aluminum Hydride (LiAlH₄)Primary AmineStrong, non-selective reducing agent. studymind.co.uk
Catalytic Hydrogenation (H₂/Ni, Pt, Pd)Primary AmineEconomical method, often used in industry. wikipedia.org
Diisobutylaluminium Hydride (DIBAL-H)Aldehyde (after hydrolysis)Milder reducing agent, allows for partial reduction. libretexts.orgwikipedia.org

Cycloaddition and Cycloreversion Reaction Mechanisms

Aromatic nitriles can participate in cycloaddition reactions, where the carbon-nitrogen triple bond acts as a dipolarophile or dienophile. numberanalytics.com These reactions are valuable for the synthesis of heterocyclic compounds.

Common types of cycloaddition reactions involving the nitrile group include:

[3+2] Cycloaddition: The nitrile group can react with 1,3-dipoles (e.g., azides, nitrile oxides) to form five-membered heterocyclic rings. This is a common pathway for synthesizing tetrazoles and other similar structures.

[2+2] Cycloaddition: Reaction with an alkene or alkyne can lead to the formation of a four-membered ring. numberanalytics.com

[4+2] Cycloaddition (Diels-Alder Reaction): While less common for the nitrile group itself, the activated aromatic ring could potentially act as a diene in a Diels-Alder reaction with a strong dienophile, although this would lead to a loss of aromaticity. numberanalytics.com

The specific reactivity of this compound in cycloaddition reactions would be influenced by the electronic properties of the molecule. The electron-rich nature of the phenyl ring, due to the dimethylamino group, could affect the reactivity of the nitrile group in such transformations.

Electrochemical Studies and Radical Chemistry

Electrochemical Oxidation Mechanisms

The electrochemical oxidation of this compound is expected to occur at the dimethylamino group, which is a highly electron-rich center. The oxidation of N,N-dimethylaniline derivatives typically proceeds via a one-electron transfer to form a radical cation. researchgate.net

The proposed mechanism involves:

Initial Electron Transfer: The molecule undergoes a one-electron oxidation at the anode to form a radical cation. The nitrogen atom of the dimethylamino group bears the initial positive charge and the unpaired electron.

Follow-up Reactions: This highly reactive radical cation can undergo several subsequent reactions. A common pathway for similar compounds, such as N,N-dimethyl-p-toluidine, is tail-to-tail dimerization, leading to the formation of a new carbon-carbon bond. researchgate.net In the case of diphenylamine (B1679370) derivatives, cation radicals have been shown to undergo dimerization and cyclization reactions in acetonitrile (B52724). rsc.org

The specific products formed would depend on the reaction conditions, including the solvent, supporting electrolyte, and electrode material. researchgate.net The presence of the cyanomethyl group would also influence the stability and subsequent reaction pathways of the radical cation intermediate.

Electrochemical Reduction Mechanisms

The electrochemical reduction of this compound would primarily involve the nitrile group. The electrocatalytic reduction of nitriles to primary amines is an emerging green chemistry approach. nih.gov For example, the electroreduction of acetonitrile to ethylamine (B1201723) has been demonstrated with high efficiency using copper nanoparticle catalysts. nih.govresearchgate.net

The general mechanism for the electrochemical reduction of a nitrile involves a series of proton-coupled electron transfer steps:

Electron and Proton Transfer: The nitrile group accepts an electron from the cathode and a proton from a proton source (like water or an acid) to form an imine intermediate. researchgate.net

Further Reduction: The imine intermediate is then further reduced through another series of electron and proton transfers to yield the primary amine.

The reduction potential required for this transformation depends on the specific molecule and the experimental conditions. nih.gov Studies on the electroreduction of cinnamonitrile (B126248) have proposed mechanisms involving radical-radical coupling to form hydrodimers at the first reduction peak, and further reduction to saturated products at a more negative potential. pku.edu.cn This suggests that dimerization could be a competing pathway alongside the complete reduction to the amine.

Formation and Reactivity of Radical Cations

The presence of the electron-donating dimethylamino group makes the aromatic ring of this compound susceptible to oxidation, leading to the formation of a radical cation. This process typically involves a one-electron transfer to an oxidizing agent or electrochemical oxidation. The resulting radical cation is a highly reactive intermediate where the positive charge and the unpaired electron are delocalized over the π-system, primarily involving the nitrogen atom and the phenyl ring.

The formation can be represented as: Ar-CH₂CN → [Ar-CH₂CN]•⁺ + e⁻ (where Ar = 4-(Dimethylamino)phenyl)

The stability and subsequent reactivity of this radical cation are influenced by the surrounding chemical environment. Key reaction pathways for radical cations include deprotonation, dimerization, and reaction with nucleophiles. princeton.edu The acidity of protons adjacent to the radical cation center is significantly increased compared to the neutral molecule. princeton.edu In the case of the this compound radical cation, deprotonation can occur at the methylene (benzylic) position, forming a neutral radical species.

[Ar-CH₂CN]•⁺ → Ar-CH•CN + H⁺

This resulting α-cyano-4-(dimethylamino)benzyl radical can then undergo further reactions, such as dimerization or reaction with other radical species. The initial radical cation itself can also undergo dimerization, leading to the formation of dimeric products, or react with available nucleophiles. The specific pathway taken depends on the reaction conditions, such as the solvent, the presence of a base, and the concentration of the radical cation. rsc.org

Table 1: General Reactivity Pathways of Radical Cations

Reaction Type Description Resulting Species
Deprotonation Loss of a proton, typically from a position alpha to the radical cation. Neutral Radical
Dimerization Reaction of two radical cations to form a dicationic dimer. Dimer

| Nucleophilic Attack | Reaction with a nucleophile to form a new covalent bond. | Adduct |

Condensation Reactions of the Activated Methylene Group

The methylene group (-CH₂-) in this compound is positioned between the electron-withdrawing nitrile group (-CN) and the phenyl ring, which makes the methylene protons acidic and susceptible to removal by a base. This "activated methylene group" is a key site for carbon-carbon bond formation through condensation reactions. scispace.com

The most prominent of these is the Knoevenagel condensation, which involves the reaction of an active methylene compound with an aldehyde or ketone in the presence of a basic catalyst. rsc.org When this compound is treated with a base, a carbanion is formed. This carbanion is a potent nucleophile that can attack the electrophilic carbonyl carbon of an aldehyde or ketone. The subsequent steps typically involve protonation and then elimination of a water molecule to yield a new α,β-unsaturated nitrile derivative. rsc.orgorganic-chemistry.org

The general mechanism is as follows:

Deprotonation: A base removes a proton from the methylene group to form a resonance-stabilized carbanion.

Nucleophilic Attack: The carbanion attacks the carbonyl carbon of an aldehyde (R-CHO).

Protonation: The resulting alkoxide is protonated by the conjugate acid of the base.

Dehydration: Elimination of a water molecule yields the final condensed product.

This reaction is highly versatile and can be used to synthesize a wide variety of substituted olefins. organic-chemistry.org The presence of the strongly electron-donating dimethylamino group on the phenyl ring can influence the reactivity of the methylene group and the stability of the intermediates.

Table 2: Knoevenagel Condensation with this compound

Reactant 1 Reactant 2 (Carbonyl) Catalyst Product Type
This compound Benzaldehyde Piperidine/Ethanol 2-(4-(Dimethylamino)phenyl)-3-phenylacrylonitrile
This compound Acetone Basic catalyst 2-(4-(Dimethylamino)phenyl)-3-methylbut-2-enenitrile

Acid-Base Equilibria and Proton Transfer Kinetics

This compound possesses both a basic site (the nitrogen atom of the dimethylamino group) and acidic sites (the C-H bonds of the methylene group).

The lone pair of electrons on the nitrogen atom makes the dimethylamino group a Brønsted-Lowry base, capable of accepting a proton from an acid to form a dimethylammonium cation. The basicity is influenced by the electronic effects of the phenylacetonitrile (B145931) group.

Ar-N(CH₃)₂ + H⁺ ⇌ [Ar-NH(CH₃)₂]⁺

Conversely, the methylene protons are weakly acidic due to the electron-withdrawing effects of the adjacent nitrile group and, to a lesser extent, the phenyl ring. In the presence of a sufficiently strong base, a proton can be abstracted to form a carbanion, as discussed in the context of condensation reactions. The position of this equilibrium depends on the strength of the base used and the solvent. rsc.org

Ar-CH₂CN + B⁻ ⇌ [Ar-CHCN]⁻ + BH

The kinetics of this proton transfer are generally fast when a strong base is used. Studies on similar carbon acids, such as nitroalkanes in acetonitrile, show that the rate of proton transfer can be highly dependent on the steric hindrance of the base and the carbon acid. researchgate.net For this compound, the proton transfer from the methylene group is a crucial step in many of its synthetic applications. The acidity of these protons is significantly lower than that of classic carbon acids like malonates or β-diketones, requiring moderately strong bases for complete deprotonation.

Table 3: Acid-Base Properties of this compound

Site Property Reaction
Dimethylamino Group Basic Accepts a proton (H⁺)

| Methylene Group | Acidic | Donates a proton (H⁺) in the presence of a strong base |

Spectroscopic and Crystallographic Analysis of 4 Dimethylamino Phenyl Acetonitrile

Vibrational Spectroscopy (FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The key vibrational modes are anticipated as follows:

Nitrile (C≡N) Stretch: The carbon-nitrogen triple bond of the nitrile group typically gives rise to a sharp, medium-intensity absorption band in the range of 2260-2240 cm⁻¹. This peak is a highly characteristic and reliable indicator of the presence of a nitrile functional group.

Aromatic C-H Stretch: The stretching vibrations of the carbon-hydrogen bonds on the phenyl ring are expected to appear as a group of bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretch: The methylene (B1212753) (-CH₂-) group connecting the phenyl ring and the nitrile group will exhibit symmetric and asymmetric stretching vibrations. These are typically found in the 2950-2850 cm⁻¹ range. The methyl groups of the dimethylamino moiety will also contribute to absorption in this region.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring usually produce a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-N Stretch: The stretching vibration of the carbon-nitrogen single bond of the dimethylamino group is expected in the 1360-1250 cm⁻¹ range.

An illustrative data table of the expected characteristic FT-IR absorption bands for [4-(Dimethylamino)phenyl]acetonitrile is provided below, based on established correlation tables and data from analogous compounds.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
C≡N StretchNitrile2260 - 2240Medium
Aromatic C-H StretchPhenyl Ring3100 - 3000Variable
Asymmetric & Symmetric C-H StretchMethylene (-CH₂-) & Methyl (-CH₃)2950 - 2850Medium
Aromatic C=C StretchPhenyl Ring1600 - 1450Variable
C-N StretchDimethylamino1360 - 1250Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the methylene protons, and the methyl protons of the dimethylamino group. The chemical shifts (δ) are influenced by the electron-donating dimethylamino group and the electron-withdrawing nitrile group. Based on data from similar compounds, the following proton chemical shifts are anticipated:

Aromatic Protons: The phenyl ring has two sets of chemically non-equivalent protons due to the para-substitution pattern. The protons ortho to the electron-donating dimethylamino group are expected to be shielded and appear at a lower chemical shift (further upfield) compared to the protons ortho to the electron-withdrawing acetonitrile (B52724) group. This will likely result in two doublets in the aromatic region of the spectrum.

Methylene Protons: The two protons of the methylene group are chemically equivalent and are expected to appear as a singlet. The proximity to the electron-withdrawing nitrile group and the aromatic ring will influence their chemical shift.

Dimethylamino Protons: The six protons of the two methyl groups in the dimethylamino moiety are chemically equivalent and will therefore appear as a single sharp singlet.

A table summarizing the predicted ¹H NMR chemical shifts for this compound is presented below.

ProtonsMultiplicityPredicted Chemical Shift (δ, ppm)
Aromatic (ortho to -N(CH₃)₂)Doublet6.7 - 6.9
Aromatic (ortho to -CH₂CN)Doublet7.1 - 7.3
Methylene (-CH₂-)Singlet3.6 - 3.8
Dimethylamino (-N(CH₃)₂)Singlet2.9 - 3.1

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the nitrile carbon, the aromatic carbons, the methylene carbon, and the methyl carbons.

Nitrile Carbon: The carbon of the nitrile group is typically found in the range of 115-125 ppm.

Aromatic Carbons: The phenyl ring will show four distinct signals due to symmetry. The carbon attached to the dimethylamino group (ipso-carbon) will be significantly shielded, while the carbon attached to the methylene group will also have a characteristic shift. The remaining aromatic carbons will appear at chemical shifts influenced by the electronic effects of the substituents.

Methylene Carbon: The carbon of the methylene bridge will have a chemical shift influenced by the adjacent aromatic ring and nitrile group.

Dimethylamino Carbons: The two equivalent methyl carbons of the dimethylamino group will give rise to a single signal.

The predicted ¹³C NMR chemical shifts are summarized in the following table.

Carbon AtomPredicted Chemical Shift (δ, ppm)
Nitrile (-C≡N)118 - 122
Aromatic (C-N(CH₃)₂)150 - 153
Aromatic (C-CH₂CN)120 - 123
Aromatic (CH ortho to -N(CH₃)₂)112 - 115
Aromatic (CH ortho to -CH₂CN)128 - 131
Methylene (-CH₂-)20 - 25
Dimethylamino (-N(CH₃)₂)40 - 42

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting fragments. Key expected fragmentation pathways include:

Loss of a hydrogen cyanide (HCN) molecule: This is a common fragmentation for nitriles, leading to a fragment with a mass of [M-27]⁺.

Alpha-cleavage: Cleavage of the bond between the methylene group and the nitrile group can occur.

Formation of a stable tropylium-like ion: The benzylic position can facilitate rearrangements and the formation of stable carbocations. The dimethylamino group can also play a role in stabilizing fragment ions through resonance.

A table of expected major fragments in the mass spectrum of this compound is provided below.

m/z ValueProposed Fragment Ion
[M]⁺Molecular Ion: [C₁₀H₁₂N₂]⁺
[M-1]⁺Loss of a hydrogen radical
[M-15]⁺Loss of a methyl radical from the dimethylamino group
[M-27]⁺Loss of HCN
Fragment corresponding to the dimethylaminobenzyl cation

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions of the aromatic system. The presence of the strong electron-donating dimethylamino group in conjugation with the phenyl ring and the electron-withdrawing nitrile group will cause a significant red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene (B151609).

Based on data for the closely related compound 4-(dimethylamino)benzonitrile (B74231) in acetonitrile, which exhibits an absorption maximum around 297 nm, a similar absorption profile is expected for this compound. mpg.de The spectrum is likely to show a strong absorption band in the near-UV region.

SolventPredicted λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Acetonitrile295 - 305Data not available

Analysis of Aromatic System Transitions

The electronic absorption spectrum of molecules like this compound is characterized by transitions within the aromatic π-electron system. These are typically π-π* transitions, which are sensitive to the substitution pattern on the benzene ring. In analogous donor-acceptor substituted benzenes, such as 4-(dimethylamino)benzonitrile (DMABN), the spectrum is primarily defined by two low-energy absorption bands. nih.gov

The first is a weak, longer-wavelength absorption band attributed to the S₀→S₁ transition, which corresponds to an excitation to the ¹Lₑ state. nih.gov This state is often described as a locally excited (LE) state, where the electron density remains largely confined to the phenyl ring. The second, more intense absorption band at shorter wavelengths is assigned to the S₀→S₂ transition, exciting the molecule to the ¹Lₐ state. nih.gov This transition has significant charge-transfer (CT) character, involving the movement of electron density from the dimethylamino (donor) group to the cyano-substituted phenyl (acceptor) moiety. nih.gov

Experimental and theoretical studies on DMABN in various solvents have characterized these transitions. The position of these bands can be influenced by solvent polarity, although this effect is more pronounced in the emission spectra.

Table 1: Electronic Absorption Data for 4-(Dimethylamino)benzonitrile (DMABN) in Acetonitrile

TransitionStateCharacterApproximate Absorption Maximum (λmax)Reference
S₀ → S₁¹LbLocally Excited (LE)~300 nm nih.govresearchgate.net
S₀ → S₂¹LaCharge Transfer (CT)~265 nm nih.govresearchgate.net

Investigation of Intramolecular Charge Transfer Bands

The most remarkable spectroscopic feature of this compound and its analogs is the phenomenon of dual fluorescence, which arises from the formation of an Intramolecular Charge Transfer (ICT) state. nih.govresearchgate.net Upon photoexcitation, the molecule initially populates the locally excited (LE) state. In polar solvents, this LE state can undergo a conformational change to a highly polar ICT state, which then emits fluorescence at a significantly longer wavelength (a larger Stokes shift) than the LE state. nih.gov

This process is described by the Twisted Intramolecular Charge Transfer (TICT) model. nih.gov According to this model, the ICT state is formed following a torsional rotation of the dimethylamino group to a position perpendicular to the plane of the phenyl ring. This twisting decouples the π-systems of the donor and acceptor groups, facilitating a near-complete electron transfer. nih.govnih.gov

Time-resolved spectroscopic studies, particularly using femtosecond transient absorption, have elucidated the kinetics of this process in the model compound DMABN when dissolved in acetonitrile. After excitation, the absorption signal corresponding to the LE state is observed to decay while a new absorption band characteristic of the ICT state rises. This conversion from the LE to the ICT state occurs with a time constant of approximately 4 picoseconds. diva-portal.org

Table 2: Kinetic and Spectroscopic Parameters of the ICT Process for DMABN in Acetonitrile

ParameterDescriptionValueReference
LE → ICT Conversion TimeTime constant for the formation of the ICT state from the LE state.~4 ps diva-portal.org
LE Fluorescence"Normal" fluorescence band, less sensitive to solvent polarity.~350 nm researchgate.net
ICT FluorescenceAnomalous, red-shifted fluorescence band, highly sensitive to solvent polarity.~470 nm researchgate.net
ICT State Transient AbsorptionProminent excited-state absorption band of the formed ICT state.~325 nm diva-portal.org

X-ray Crystallography for Solid-State Structure Determination

Crystallographic analysis of analogous compounds confirms the key structural features of the this compound framework. The geometry of the phenyl ring, the planarity of the dimethylamino group, and the orientation of the acetonitrile substituent are precisely determined.

For instance, in the related structure of 4-{2-[4-(Dimethylamino)phenyl]ethylidene}benzonitrile, the molecule is found to be nearly planar, with a very small dihedral angle of 0.6° between its two aromatic rings, which facilitates π-conjugation. researchgate.net Conversely, in 3-[4-(Dimethylamino)benzylideneamino]benzonitrile, the dihedral angle between the benzene rings is 49.24°, indicating a significantly twisted, non-planar conformation. nih.gov These examples show how crystallography reveals the preferred conformation, which is a balance between electronic effects (like conjugation, which favors planarity) and steric hindrance. The analysis provides exact bond lengths and angles, confirming the hybridization and bonding nature of each atom.

Table 3: Representative Molecular Geometry Data from a Related Crystal Structure (4-{2-[4-(Dimethylamino)phenyl]ethylidene}benzonitrile)

ParameterDescriptionTypical Value (Å or °)Reference
C=C (aromatic)Carbon-carbon bond length within the phenyl ring.1.38 - 1.40 Å researchgate.net
C-N (amino)Bond length between the phenyl ring and the amino nitrogen.~1.36 Å researchgate.net
C-C (ring-substituent)Bond length between the phenyl ring and the acetonitrile group.~1.47 Å researchgate.net
Dihedral AngleAngle between the plane of the phenyl ring and the plane of the dimethylamino group.Variable, often near-planar. researchgate.net

Beyond the structure of a single molecule, X-ray crystallography elucidates the complex network of intermolecular interactions that stabilize the crystal lattice. These non-covalent forces, such as hydrogen bonds and van der Waals interactions, dictate the macroscopic properties of the solid material.

In the crystal structure of 4-{2-[4-(Dimethylamino)phenyl]ethylidene}benzonitrile, molecules are linked by weak C—H···N hydrogen bonds. researchgate.net These interactions connect adjacent molecules to form specific supramolecular patterns, or synthons, described by graph-set motifs such as R²₁(6) and R²₂(10) rings. researchgate.net In other related compounds, the crystal packing is stabilized primarily by weaker van der Waals forces without strong directional interactions. doaj.org The analysis of these packing arrangements is crucial for understanding polymorphism and for crystal engineering, where the goal is to design materials with specific physical properties.

Table 4: Intermolecular Interactions Observed in the Crystal Structure of an Analog (4-{2-[4-(Dimethylamino)phenyl]ethylidene}benzonitrile)

Interaction TypeDescriptionGeometric DetailsResulting MotifReference
C—H···NA weak hydrogen bond between a carbon-bound hydrogen atom and a nitrogen atom of the cyano group.H···N distance: ~2.6 Å C-H···N angle: ~145°Forms rings and chains, e.g., R²₂(10) motifs. researchgate.net
van der Waals ForcesNon-specific attractive forces between molecules.Determined by molecular shape and surface.Efficient space-filling. doaj.org

Photophysical Properties and Excited State Dynamics of 4 Dimethylamino Phenyl Acetonitrile

Photoinduced Intramolecular Charge Transfer (ICT) Phenomena

Upon photoexcitation, DMABN can undergo a significant redistribution of electron density, a process known as intramolecular charge transfer. This phenomenon is central to understanding its unique photophysical properties, particularly its dual fluorescence. The process involves the transfer of an electron from the electron-donating dimethylamino group to the electron-accepting cyanophenyl moiety.

Twisted Intramolecular Charge Transfer (TICT) Models and Mechanism

The most widely accepted model to explain the dual fluorescence of DMABN is the Twisted Intramolecular Charge Transfer (TICT) model. ias.ac.in This model posits that upon excitation, the molecule initially exists in a locally excited (LE) state, which is structurally similar to the ground state. In polar solvents, the molecule can then undergo a conformational change, involving the twisting of the dimethylamino group relative to the phenyl ring. This twisting motion leads to a highly polar excited state, the TICT state, which is stabilized by the polar solvent environment. researchgate.net The TICT state has a large dipole moment due to the significant charge separation between the donor and acceptor groups. nih.gov The formation of the TICT state is a dynamic process, and its efficiency is heavily dependent on the viscosity and polarity of the solvent. Theoretical calculations have shown that the TICT minimum is more energetically favorable than a planar intramolecular charge transfer (PICT) conformation. mdpi.com

Locally Excited (LE) State Contributions

The Locally Excited (LE) state is the initial excited state formed upon photoexcitation of DMABN. nih.gov This state is characterized by a π-π* transition largely localized on the benzonitrile moiety and has a smaller dipole moment compared to the TICT state. nih.govresearchgate.net In nonpolar solvents or in the gas phase, the formation of the highly polar TICT state is energetically unfavorable, and consequently, fluorescence emission occurs exclusively from the LE state. nih.govnih.gov This results in a single fluorescence band at a higher energy (shorter wavelength). In polar solvents, the LE state exists in equilibrium with the TICT state, and emission can occur from both states, leading to the characteristic dual fluorescence. mdpi.com The interconversion between the LE and TICT states is a key aspect of the excited-state dynamics of DMABN. mdpi.com

Fluorescence Spectroscopy Investigations

Fluorescence spectroscopy is a powerful tool for probing the excited-state dynamics of DMABN and provides direct evidence for the existence of multiple emissive species.

Characterization of Dual Fluorescence Behavior

The dual fluorescence of DMABN is characterized by the appearance of two distinct emission bands in polar solvents. ias.ac.inscispace.com The higher-energy band, typically observed in the near-ultraviolet region, is attributed to the emission from the LE state and is often referred to as the "normal" fluorescence. researchgate.net The lower-energy band, which is red-shifted and appears in the visible region, is assigned to the emission from the TICT state and is termed the "anomalous" fluorescence. ias.ac.in The relative intensities of these two bands are highly sensitive to the solvent environment. In solvents of intermediate polarity, both bands can be clearly observed. dtic.mil As the solvent polarity increases, the intensity of the TICT band increases at the expense of the LE band, indicating a more efficient formation and stabilization of the TICT state. mdpi.com

Influence of Solvent Polarity on Emission Spectra and Stokes Shifts

The polarity of the solvent has a profound effect on the emission spectrum of DMABN. As the solvent polarity increases, the emission band corresponding to the TICT state exhibits a significant bathochromic (red) shift. nih.gov This is due to the greater stabilization of the highly polar TICT state by the polar solvent molecules. The LE emission band, on the other hand, shows a much smaller dependence on solvent polarity. rsc.org This differential solvatochromism is a key piece of evidence supporting the charge-transfer nature of the lower-energy emitting state.

The Stokes shift, which is the difference in energy between the absorption maximum and the fluorescence maximum, also provides insights into the excited-state processes. The Stokes shift for the TICT emission is significantly larger than that for the LE emission and increases with increasing solvent polarity. dtic.mil This large Stokes shift is indicative of a significant change in geometry and electronic structure between the ground state and the TICT excited state, as well as the substantial solvent relaxation around the highly polar excited state. dtic.mil

SolventDielectric Constant (ε)LE Emission Max (nm)TICT Emission Max (nm)Stokes Shift (LE) (cm⁻¹)Stokes Shift (TICT) (cm⁻¹)
Cyclohexane2.02~350-~6500-
1,4-Dioxane2.21~360~460--
Dichloromethane8.93~365~470--
Acetonitrile (B52724)37.5~360~490~3500~12100
Water80.1-~520--

Note: The exact values for emission maxima and Stokes shifts can vary slightly depending on the experimental conditions and data source. The data presented here is a representative compilation from various research findings. researchgate.netscispace.comdtic.mil

Quenching Mechanisms and Kinetics

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity. For DMABN, the fluorescence of the LE state is significantly quenched in polar solvents due to the efficient formation of the TICT state. nih.gov This intramolecular process acts as a non-radiative decay pathway for the LE state.

In addition to this intrinsic quenching mechanism, the fluorescence of DMABN can also be quenched by external molecules, a process known as intermolecular quenching. The kinetics of this process can often be described by the Stern-Volmer equation:

I₀ / I = 1 + Kₛᵥ[Q]

where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the concentration of the quencher, and Kₛᵥ is the Stern-Volmer quenching constant. The Stern-Volmer constant is a measure of the efficiency of the quenching process.

Common quenching mechanisms include:

Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. The rate of dynamic quenching is dependent on the diffusion of the quencher and the lifetime of the excited state.

Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.

While specific Stern-Volmer constants for the quenching of DMABN by various quenchers are not extensively tabulated in a single source, the principles of fluorescence quenching are applicable. For instance, molecules with electron-deficient or electron-rich moieties, as well as heavy atoms, can act as effective quenchers of fluorescence. The study of quenching kinetics can provide valuable information about the accessibility of the fluorophore and the nature of its interaction with the quencher.

Picosecond and Nanosecond Time-Resolved Fluorescence Studies

Time-resolved fluorescence spectroscopy is a powerful technique used to investigate molecular interactions and dynamics that occur on the picosecond to nanosecond timescale. nih.gov For [4-(Dimethylamino)phenyl]acetonitrile (DMABN), these studies have been crucial in elucidating the complex processes that follow photoexcitation. Upon absorbing light, DMABN is promoted to a locally excited (LE) state. In polar solvents, it can then transition to an intramolecular charge-transfer (ICT) state, a phenomenon responsible for its characteristic dual fluorescence. researchgate.netnih.gov

Picosecond time-resolved studies have successfully captured the initial steps of this process. In polar solutions, the interchange between the LE and ICT states is observed at early time delays following photoexcitation. researchgate.netpolyu.edu.hk For instance, in acetonitrile, transient absorption spectra show bands that decay with a time constant of approximately 4 picoseconds, corresponding to the formation of the ICT state. The fluorescence decay of the LE state in acetonitrile exhibits a double-exponential behavior, with a fast picosecond component (τ2) and a slower nanosecond component (τ1). nih.govacs.org The fast decay is associated with the depopulation of the LE state as it converts to the ICT state, while the slower nanosecond decay reflects the lifetime of the remaining LE population. nih.govacs.org

Femtosecond fluorescence upconversion techniques have provided even more detailed insights, revealing decay components of around 35 ps and 720 ps in acetonitrile, which are attributed to different relaxation pathways of the excited states. ccu.edu.tw Time-resolved resonance Raman (TR³) spectroscopy, combined with a Kerr gate to reject fluorescence, has allowed for the first-time acquisition of the picosecond TR³ spectrum of the ICT state in a polar solvent. researchgate.netpolyu.edu.hk This revealed that the ICT state's spectrum is dominated by a phenyl ring band, with the C≡N stretching mode band being conspicuously absent. researchgate.netpolyu.edu.hk

Conversely, in nonpolar solvents where the ICT state is not stabilized, the excited state is described as a delocalized excited (DE) state. researchgate.netpolyu.edu.hk The TR³ spectrum of this DE state suggests a planar structure with significant double bond character in the C(ring)−N(CH₃)₂ bond, indicating that electronic conjugation is primarily between the dimethylamino group and the phenyl ring. researchgate.netpolyu.edu.hk

Table 1: Time-Resolved Fluorescence Decay Components of DMABN in Acetonitrile

ParameterTimescaleDescriptionReference
τ~4 psPicosecondDecay of transient absorption bands associated with LE state
τ2PicosecondFast component of LE fluorescence decay, related to ICT formation nih.govacs.org
τ1NanosecondSlow component of LE fluorescence decay nih.govacs.org
~35 psPicosecondFast decay component from fluorescence upconversion ccu.edu.tw
720 psPicosecond/NanosecondLong population decay component from fluorescence upconversion ccu.edu.tw

Photoproduct Formation and Photostability in Solution

The photostability of this compound in solution is a critical factor in interpreting its photophysical data, as photodegradation can significantly alter experimental results. nih.govacs.org Studies have shown that upon photoexcitation in the polar solvent acetonitrile, DMABN is not entirely stable and can undergo a photochemical reaction. nih.govacs.org

The presence of MABN also complicates the analysis of time-resolved fluorescence data. The fluorescence lifetime of MABN is similar to the nanosecond decay time (τ1) of the LE state of DMABN. nih.govacs.org As the photoproduct accumulates during an experiment, the relative intensity of this nanosecond component increases, which can lead to a misinterpretation of the kinetic data derived from both steady-state and time-resolved experiments. nih.govacs.org The observation of isosbestic points in absorption spectra and isoemissive points in fluorescence spectra during photoirradiation of DMABN solutions provides clear evidence for the formation of at least one photoproduct. nih.govacs.org

This photodegradation is not unique to DMABN. Similar photoproduct formation has been observed with related compounds such as 4-(N-pyrrolidinyl)benzonitrile (P5C) and 4-(N-piperidinyl)benzonitrile (P6C) in acetonitrile, leading to multiexponential decays and complicating the analysis of their fluorescence spectra and decays. nih.govacs.org

Table 2: Photoproducts of DMABN and Related Compounds in Acetonitrile

Starting CompoundAbbreviationPrimary Photoproduct(s)AbbreviationReference
This compoundDMABN4-(Methylamino)benzonitrileMABN nih.govacs.org
4-(N-Pyrrolidinyl)benzonitrileP5C4-Cyano-N-phenylpyrrolePP4C nih.govacs.org
4-(N-Piperidinyl)benzonitrileP6C4-Aminobenzonitrile, among othersABN nih.govacs.org

Electronic Effects of Substituents on Photophysical Pathways

The photophysical pathways of aromatic molecules are highly sensitive to the electronic nature of their substituents. The introduction of electron-donating or electron-withdrawing groups can significantly alter ground-state and excited-state redox potentials, energy levels, and fluorescence properties. mdpi.comnih.gov While the singlet excited-state energies may remain largely unaffected by substitution, the redox potentials are strongly dependent on the electronic character of the attached groups. mdpi.comnih.gov

In molecules with donor-acceptor structures, such as DMABN, the dimethylamino group acts as a potent π-electron donor. nih.gov This donor character is fundamental to the formation of the intramolecular charge-transfer state. Altering the donor group or substituting other parts of the phenyl ring can modulate the photophysical behavior. For example, the photodegradation studies on 4-(N-pyrrolidinyl)benzonitrile and 4-(N-piperidinyl)benzonitrile, which have different dialkylamino donor groups, show that they also undergo photochemical reactions, but yield different products than DMABN. nih.govacs.org This indicates that the nature of the donor group influences not only the primary photophysical pathways but also the secondary photochemical reactions.

Generally, electron-donating groups increase the energy of the highest occupied molecular orbital (HOMO), while electron-withdrawing groups lower the energy of the lowest unoccupied molecular orbital (LUMO). For instance, diarylamines are among the strongest π-electron donors and are used to boost HOMO energies in various dyes. nih.gov Conversely, groups with electron-withdrawing resonance effects, such as formyl or benzoyl groups, enhance the reduction potential of a photocatalyst in both its ground and excited states. mdpi.comnih.gov In the context of DMABN derivatives, replacing the dimethylamino group with a weaker donor or adding an electron-withdrawing group to the phenyl ring would be expected to destabilize the ICT state, potentially reducing or eliminating the anomalous second fluorescence band. Conversely, introducing a stronger donor group could enhance the charge-transfer character and influence the excited-state dynamics. Computational studies on other dye systems have shown that substituent-induced changes to the potential energy surfaces of the excited states can explain significant differences in fluorescence quantum yields. lsu.edu

Table 3: Compound Names Mentioned in the Article

Full Chemical NameAbbreviation
This compoundDMABN
4-(Methylamino)benzonitrileMABN
4-(N-Pyrrolidinyl)benzonitrileP5C
4-(N-Piperidinyl)benzonitrileP6C
4-Cyano-N-phenylpyrrolePP4C
4-AminobenzonitrileABN
(E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-oneDAP
N,N′-diphenyl-N,N′-bis(3-methylphenyl)-(1,1′-biphenyl)-4,4′-diamineTPD
meso-tetraphenylporphyrinTPPH₂
4′-N,N-diethylamino-3-hydroxyflavoneIa

Advanced Applications in Chemical Science and Technology

Precursors for Fluorescent Dyes and Optical Materials

The distinct donor-π-acceptor architecture of [4-(Dimethylamino)phenyl]acetonitrile makes it an ideal precursor for the synthesis of fluorescent dyes and nonlinear optical materials. The interaction between the electron-rich dimethylamino group and the electron-deficient nitrile group via the phenyl ring facilitates intramolecular charge transfer (ICT) upon photoexcitation. This ICT process is fundamental to the photophysical properties of the resulting materials.

Research using density functional theory (DFT) on analogous structures has shown that the presence of the dimethylamino group induces significant changes in the geometric, electronic, and optical properties of the phenylacetonitrile (B145931) core. researchgate.net This modification leads to a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn enhances absorption and emission properties. researchgate.net

A primary application of this compound is in the synthesis of coumarin dyes. Coumarins are an important class of fluorescent compounds, and their synthesis can be achieved through reactions like the Knoevenagel condensation. researchgate.net Phenylacetonitrile derivatives are common reactants in these syntheses, where they are condensed with salicylaldehydes to create the coumarin core. researchgate.netgoogle.com The resulting dyes often exhibit strong fluorescence and their emission wavelengths can be tuned based on the specific substituents, making them useful in various imaging and sensing applications.

The inherent properties of the [4-(Dimethylamino)phenyl] moiety are also exploited in the development of materials with high nonlinear optical (NLO) susceptibility, which are crucial for applications in optoelectronics and photonics.

Ligands in Coordination Chemistry and Catalysis

The nitrile group (-C≡N) in this compound can act as a ligand, coordinating to transition metals to form stable complexes. researchgate.net These complexes are of significant interest in the field of catalysis, as coordination to a metal center can dramatically alter the reactivity of the acetonitrile (B52724) moiety.

A key finding is that the coordination of a nitrile to a Lewis-acidic metal center, such as Palladium(II), can significantly increase the acidity of the α-protons (the hydrogens on the -CH2- group). chemrxiv.org This acidification, which can be by as much as 8 pKa units, allows for the deprotonation of the ligand under remarkably mild conditions to form a metal-cyanomethyl complex. chemrxiv.org This in-situ generation of a potent carbon nucleophile is a cornerstone of catalytic C-C bond formation reactions, avoiding the use of harsh bases that might interfere with other functional groups in a reaction. chemrxiv.org

Furthermore, metal-mediated reactions can activate the nitrile group itself for further transformations. Studies on platinum(II) complexes have demonstrated that a coordinated acetonitrile ligand can undergo coupling reactions with other nucleophiles, forming new, larger metallacycles. nih.gov This reactivity highlights the role of the metal center in facilitating transformations that are not readily achievable with the free ligand, opening avenues for novel catalytic cycles.

Metal CenterEffect on Acetonitrile LigandApplication in Catalysis
Palladium(II)Increases acidity of α-protonsGeneration of nucleophilic cyanomethyl species for C-C bond formation. chemrxiv.org
Platinum(II)Activates nitrile group for coupling reactionsSynthesis of complex heterocyclic structures. nih.gov
VariousForms stable coordination complexesServes as a foundational structure for catalyst design. researchgate.net

Development of Functional Materials for Specific Characteristics

The development of functional materials hinges on the ability to control their properties at a molecular level. The ICT character of this compound is a key feature that can be harnessed to create materials with specific, tailored functionalities, particularly for optical applications.

Upon absorption of light, molecules with a donor-acceptor structure can transition to an excited state with a much larger dipole moment compared to the ground state. mdpi.com This change leads to strong, positive solvatofluorochromism—a pronounced shift in the fluorescence emission to longer wavelengths (a red-shift) as the polarity of the surrounding environment increases. mdpi.com This property is the basis for creating materials that are sensitive to their local environment. For instance, polymers incorporating this chromophore could be designed to report on changes in their own physical state or to detect the presence of polar analytes. The efficiency of this charge transfer and the resulting optical properties can be fine-tuned through chemical modification, allowing for the rational design of materials with desired absorption and emission profiles. researchgate.net

Design of Chemical Sensors for Analyte Detection

The environmental sensitivity of molecules exhibiting ICT provides a direct mechanism for the design of chemical sensors. The fluorescence of compounds like this compound is highly dependent on the polarity of their immediate surroundings. mdpi.comnih.gov This solvatochromic behavior can be exploited to create fluorescent probes that signal the presence of specific analytes or changes in the properties of a medium, such as micropolarity. mdpi.com

A sensor based on this principle would exhibit a noticeable change in its fluorescence spectrum (e.g., color or intensity) when it interacts with a target analyte. This interaction could alter the local polarity around the probe or bind to it directly, thereby perturbing the ICT process and generating a measurable optical signal. The analogous molecule, 4-(dimethylamino)benzonitrile (B74231), is a well-known example of a compound whose dual fluorescence is exquisitely sensitive to solvent polarity, making it a powerful probe for studying solvent-solute interactions. mdpi.comnih.gov This principle can be extended to derivatives like this compound for developing highly sensitive and selective chemosensors. mdpi.com

Photoinitiators in Polymerization Processes

In the field of polymer science, particularly in photopolymerization, compounds containing a dimethylamino-phenyl moiety are widely recognized for their role as highly effective co-initiators. google.comrsc.org Photopolymerization is a process where light is used to initiate a chain reaction, leading to the formation of a polymer. nih.gov Many systems, known as Type II photoinitiator systems, require a combination of a photosensitizer and a co-initiator (or synergist). rsc.org

The photosensitizer (e.g., camphorquinone or benzophenone) absorbs the light and transitions to an excited state. It cannot, however, generate the necessary free radicals on its own. Instead, it interacts with the co-initiator, typically an amine, by abstracting a hydrogen atom. This transfer process creates the active radicals that initiate the polymerization of monomers. rsc.org

Aromatic amines are particularly effective in this role. Ethyl 4-(dimethylamino)benzoate (EDMAB) is a classic and widely used co-initiator that shares the core 4-(dimethylamino)phenyl structure with the subject compound. google.comnih.gov Given this structural analogy, this compound is a strong candidate to function as a co-initiator in Type II photopolymerization systems, where it would act as a hydrogen donor to generate initiating radicals upon interaction with an excited photosensitizer.

Co-initiator ExampleChemical StructureCommon Photosensitizer
Ethyl 4-(dimethylamino)benzoate (EDMAB)C₁₁H₁₅NO₂Camphorquinone (CQ) google.comnih.gov
2-(Dimethylamino)ethyl methacrylate (DMAEMA)C₈H₁₅NO₂Camphorquinone (CQ) google.com
This compoundC₁₀H₁₂N₂(Potential co-initiator)

Model Systems for Elucidating Fundamental Reaction Mechanisms

Understanding fundamental photochemical processes is crucial for advancing many areas of science. The closely related molecule 4-(dimethylamino)benzonitrile (DMABN) is one of the most extensively studied compounds in photochemistry, serving as a benchmark system for investigating the mechanism of intramolecular charge transfer (ICT). nih.govacs.orgnih.gov

Upon photoexcitation in a polar solvent, DMABN famously exhibits dual fluorescence: a "normal" emission from a locally excited (LE) state and a distinct, red-shifted emission from a charge-transfer (CT) state. mdpi.comnih.gov The exact structure of this CT state has been a subject of long-standing debate, with the leading hypothesis being the Twisted Intramolecular Charge Transfer (TICT) model. mdpi.comnih.gov This model posits that in the excited state, the dimethylamino group twists to an orientation perpendicular to the phenyl ring, which facilitates full charge separation. nih.gov

This compound, differing from DMABN only by an insulating methylene (B1212753) (-CH2-) group between the phenyl ring and the nitrile, serves as a valuable derivative for probing this mechanism. By studying how this subtle structural modification impacts the photophysical dynamics—such as the rates of charge transfer and the relative stability of the LE and CT states—researchers can gain deeper insight into the factors that govern these fundamental photochemical reactions. nih.gov These studies help refine theoretical models of charge transfer, which are applicable to a wide range of chemical and biological systems.

Structure Activity Relationship Studies from a Chemical Perspective

Correlating Structural Modifications with Chemical Reactivity

The reactivity of an organic molecule is intrinsically linked to its structure. For aromatic systems like [4-(Dimethylamino)phenyl]acetonitrile, modifications can be made to the phenyl ring, the nitrile group, or the benzylic carbon, each leading to distinct changes in chemical reactivity.

Quantitative structure-reactivity relationships (QSRRs) are a powerful tool for correlating these modifications with reaction outcomes. Studies on related aromatic systems demonstrate that the electronic nature of substituents on the phenyl ring has a predictable influence on reaction rates. For instance, in nucleophilic substitution reactions of O-phenyl O-Y-substituted-phenyl thionocarbonates, a linear Brønsted-type plot is observed, indicating that as the basicity of the leaving group (a property modulated by the substituent Y) increases, the reactivity decreases in a predictable manner researchgate.net. Such analyses often employ Hammett plots, which correlate reaction rates with substituent constants (σ), to quantify the electronic effects of groups attached to the phenyl ring researchgate.net.

Table 1: Correlation of Structural Features with Chemical Reactivity

Structural Modification Effect on Reactivity Method of Correlation Example System
Varying substituent on phenyl ring Modulates reaction rates by altering electronic density at the reaction center. Hammett and Brønsted-type plots. Nucleophilic substitution on substituted phenyl derivatives researchgate.net.
Introduction of electron-donating groups Generally increases electron density, stabilizing positive charges and affecting electrophilicity. Electrophilicity parameter (E) determination. Benzhydrylium ions with a 4-(dimethylamino)phenyl group nih.gov.

Impact of Electronic and Steric Factors on Molecular Behavior

The molecular behavior of this compound is governed by a delicate interplay of electronic and steric factors. The para-substituted dimethylamino group is a particularly influential feature due to its strong +M (mesomeric) and -I (inductive) effects, with the former being dominant.

Electronic Effects: The dimethylamino group is a powerful electron-donating group that profoundly influences the electronic landscape of the molecule. Theoretical investigations using Density Functional Theory (DFT) on analogous systems show that the introduction of a dimethylamino group can cause significant changes in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) researchgate.net. This often results in a reduction of the HOMO-LUMO energy gap, which is indicative of increased reactivity and altered optical properties researchgate.net. The observed changes are attributed to charge transfer between the electron-donating dimethylamino group and electron-accepting parts of the molecule, such as the cyano group researchgate.net. In broader studies, electron-donating groups have been shown to increase the stability of reactive intermediates, such as aromatic cation radicals, by delocalizing the positive charge nih.gov.

Steric Effects: Steric hindrance refers to the influence of the size and spatial arrangement of atoms or groups on a molecule's ability to react. While the para-substitution pattern in this compound minimizes steric clashes at the ortho positions, steric factors become critical when considering reactions involving either the nitrile group or the adjacent benzylic position. Studies on nucleophilic aromatic substitution (SNAr) reactions provide clear evidence of steric impact. For example, the reaction of N-methylaniline with an electrophilic aromatic ring is significantly slower than the same reaction with aniline rsc.org. This rate reduction is attributed to the increased steric hindrance from the additional methyl group, which impedes both the formation of the reaction intermediate and the subsequent proton transfer step rsc.org. In the design of reactivity studies, substitutions are often intentionally avoided at ortho positions to preserve the steric environment around the reactive center, thereby allowing for the isolated study of electronic effects nih.gov.

Design Principles for Modulating Chemical Properties

The this compound framework serves as a versatile scaffold that can be strategically modified to achieve desired chemical properties. Phenylacetonitriles, in general, are valuable intermediates in the synthesis of more complex organic molecules, including pharmaceuticals and dyes google.com. The design principles for modulating their properties often revolve around their intended application as chemical building blocks.

A key principle involves using the core structure as a precursor for multi-step syntheses. For example, the related compound (4-methoxy-phenyl)-acetonitrile is a crucial intermediate in a patented synthesis pathway for Venlafaxine, a well-known antidepressant google.com. This demonstrates how the phenylacetonitrile (B145931) moiety can be elaborated through subsequent chemical transformations to build a complex, biologically active molecule.

In the context of medicinal chemistry and the development of agents for the central nervous system (CNS), modulating physicochemical parameters is a critical design principle. Properties such as lipophilicity (measured as cLogP or LogD), topological polar surface area (tPSA), molecular weight (MW), and hydrogen bond donor count (HBD) are carefully tuned to ensure desirable characteristics like blood-brain barrier (BBB) permeability nih.gov. For instance, a target cLogP range of 2-5 and a molecular weight below 450 are often considered favorable for CNS drug candidates nih.gov. By strategically adding or modifying functional groups on the this compound scaffold, chemists can fine-tune these parameters to optimize a molecule for a specific biological application.

Investigations into Chemical Interactions with Enzymes and Receptors

While direct studies on the interaction of this compound with biological targets are limited, research on structurally related compounds provides significant insight into its potential. The phenylacetonitrile core is a recognized structural motif in compounds designed to interact with enzymes.

A prominent example is found in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The compound 2-[4-(Methylsulfonyl)phenyl]acetonitrile, which is an analog of the target compound where the dimethylamino group is replaced by a methylsulfonyl group, belongs to a class of molecules investigated for their potent and specific COX-2 inhibition researchgate.net. This indicates that the 4-substituted phenylacetonitrile scaffold can be effectively accommodated within the active site of an enzyme like COX-2, and that the nature of the substituent at the 4-position is critical for determining biological activity.

The general principles of enzyme inhibition often involve a molecule, or "inhibitor," binding to an enzyme and decreasing its activity nih.gov. Many drugs exert their effects through this mechanism nih.gov. For example, various synthetic compounds are evaluated for their ability to inhibit enzymes like acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases, and α-glucosidase, a target for managing type-2 diabetes juniperpublishers.com. In such studies, SAR is established by synthesizing a series of related compounds and measuring their inhibitory potency (often expressed as an IC50 value). It has been observed that properties like lipophilicity, which can be altered by changing the length of an alkyl chain on the inhibitor, can significantly impact the inhibitory activity against a target enzyme juniperpublishers.com. This suggests that derivatives of this compound could be designed and synthesized to explore interactions with a wide range of enzymatic targets.

Table 2: Phenylacetonitrile Analogs and Their Investigated Biological Targets

Compound/Scaffold Investigated Target Implication Reference
2-[4-(Methylsulfonyl)phenyl]acetonitrile Cyclooxygenase-2 (COX-2) The 4-substituted phenylacetonitrile scaffold is a viable core for designing enzyme inhibitors. researchgate.net
N-substituted-(4-bromophenyl) sulfonamides Acetylcholinesterase (AChE), α-glucosidase Demonstrates that systematic modification of aromatic compounds can yield inhibitors for specific enzymes. juniperpublishers.com

Future Research Directions and Emerging Frontiers

Innovations in Synthetic Methodologies

While established methods for the synthesis of [4-(Dimethylamino)phenyl]acetonitrile exist, future research is geared towards the development of more efficient, sustainable, and versatile synthetic strategies. Key areas of innovation include:

Green Chemistry Approaches: The principles of green chemistry are increasingly influencing synthetic design. researchgate.net Future methodologies will likely focus on the use of environmentally benign solvents, catalysts, and reagents. researchgate.net This includes exploring solvent-free reaction conditions, employing biocatalysis, and utilizing renewable starting materials to minimize the environmental impact of the synthesis. researchgate.net

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved reaction control, enhanced safety, and scalability. thieme-connect.deresearchgate.net The application of flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and the potential for in-line purification, making the process more efficient and cost-effective. thieme-connect.deresearchgate.net

Novel Catalytic Systems: The development of novel catalysts is a cornerstone of synthetic innovation. Research in this area may involve the design of highly active and selective catalysts for the cyanation of [4-(dimethylamino)phenyl] derivatives. This could include the use of transition-metal catalysts, organocatalysts, or even photocatalysts to drive the reaction under milder conditions. niscpr.res.in

Electrochemical Methods: Electrosynthesis is emerging as a powerful tool in organic chemistry, offering a green and efficient alternative to traditional redox reactions. niscpr.res.in The electro-catalyzed cyanoarylmethylation of related compounds has been demonstrated, suggesting the potential for developing an electrochemical synthesis of this compound that avoids the use of harsh chemical oxidants or reductants. niscpr.res.in

Advancements in Mechanistic Elucidation

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For this compound, future mechanistic studies will likely focus on:

Knoevenagel Condensation and Related Reactions: The Knoevenagel condensation is a key reaction for the derivatization of this compound. researchgate.net Detailed mechanistic studies, employing a combination of experimental techniques (such as kinetic analysis and isotopic labeling) and computational modeling, can provide deeper insights into the reaction pathway, the role of catalysts, and the factors controlling stereoselectivity. researchgate.net

Twisted Intramolecular Charge Transfer (TICT) Dynamics: The photophysics of this compound and its derivatives are often governed by Twisted Intramolecular Charge Transfer (TICT) processes. nih.govacs.org Advanced spectroscopic techniques, such as femtosecond transient absorption and time-resolved fluorescence, will be instrumental in elucidating the dynamics of these processes. acs.orgdntb.gov.ua These studies will help to unravel the complex interplay of molecular geometry, solvent effects, and excited-state dynamics that govern the photophysical properties of these compounds. nih.govacs.org

Exploration of Novel Photophysical Phenomena

The unique electronic structure of this compound makes it a promising scaffold for the development of novel photofunctional materials. Future research in this area will explore:

Aggregation-Induced Emission (AIE): Many traditional fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state. nih.gov In contrast, AIE-active materials exhibit enhanced emission in the aggregated state. nih.govscispace.com The design and synthesis of this compound derivatives that exhibit AIE could lead to the development of highly efficient solid-state emitters for applications in organic light-emitting diodes (OLEDs) and bio-imaging. nih.govresearchgate.netnih.gov

Solvatochromism and Solvatomorphism: The sensitivity of the photophysical properties of this compound derivatives to the polarity of their environment (solvatochromism) can be exploited for sensing applications. nih.gov Furthermore, the study of how different crystal packing arrangements (solvatomorphism) affect the solid-state emission properties will be crucial for the rational design of materials with tailored optical characteristics.

Near-Infrared (NIR) Emission: The development of organic molecules that emit in the near-infrared (NIR) region of the electromagnetic spectrum is of great interest for applications in bio-imaging and telecommunications. rsc.org By extending the π-conjugation of the this compound core, it may be possible to design novel NIR emitters with high quantum yields and excellent photostability. rsc.org

Rational Design of Advanced Functional Materials

The versatility of this compound as a building block allows for its incorporation into a wide range of advanced functional materials. The rational design of these materials will be a key focus of future research:

Organic Electronics: The electron-donating and -accepting moieties within this compound make it a suitable component for organic electronic materials. researchgate.netntu.edu.sg Future work will involve the design and synthesis of novel derivatives for use as organic semiconductors, charge-transport materials, and emitters in devices such as organic field-effect transistors (OFETs) and OLEDs. researchgate.netntu.edu.sg

Nonlinear Optics (NLO): Molecules with large second-order nonlinear optical (NLO) properties are in high demand for applications in optical communications and data storage. jhuapl.edudtic.mil The push-pull electronic structure of this compound derivatives makes them promising candidates for NLO materials. acs.org The rational design of chromophores with enhanced hyperpolarizability will be a key area of investigation. acs.orgpsu.edu

Sensors and Probes: The sensitivity of the fluorescence of this compound derivatives to their local environment can be harnessed for the development of chemical sensors and biological probes. nih.gov For example, AIE-based probes could be designed for the selective detection of specific analytes. nih.gov

Computational Approaches for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For this compound, computational approaches will play a crucial role in:

Predicting Photophysical Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for calculating the electronic structure and excited-state properties of molecules. researchgate.netrsc.org These methods can be used to predict the absorption and emission spectra, quantum yields, and other photophysical parameters of novel this compound derivatives, thereby guiding synthetic efforts towards molecules with desired properties. researchgate.netrsc.org

In Silico Design of Functional Materials: Computational screening and in silico design are becoming increasingly important in the discovery of new materials. slideshare.net By combining quantum chemical calculations with machine learning and data-driven approaches, it will be possible to rapidly screen large libraries of virtual this compound derivatives to identify promising candidates for specific applications, such as organic electronics or nonlinear optics. slideshare.net

Modeling Complex Environments: The behavior of this compound-based materials is often influenced by their environment, such as the solvent or the solid-state packing. Advanced computational models that incorporate these environmental effects will be essential for accurately predicting the properties and performance of these materials in real-world applications. researchgate.net

Q & A

Q. Table 1: Synthetic Method Comparison

MethodStarting MaterialKey ConditionsYield
N,N-Dimethylation4-Aminobenzyl cyanideDimethyl sulfate, pH 9~88%
Reductive Amination4-Nitrobenzyl cyanideH₂, Pd/C, MeOH~85%

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
Key techniques and their diagnostic features:

  • ¹H NMR :

    • Aromatic protons: Doublets at δ 7.2–7.4 ppm (J = 8 Hz).
    • Dimethylamino group: Singlet at δ 2.9 ppm (6H, N(CH₃)₂).
    • Nitrile group: No proton signal (confirmed by IR) .
  • IR Spectroscopy :

    • Strong C≡N stretch at 2240 cm⁻¹.
    • N-CH₃ symmetric/asymmetric stretches at 2800–3000 cm⁻¹ .
  • UV-Vis Spectroscopy :

    • π→π* transitions in the dimethylamino-phenyl system show λmax at 255–265 nm (acetonitrile solvent) .

Q. Applications :

  • Predict regioselectivity in coupling reactions (e.g., azo dye synthesis) .
  • Guide solvent selection for crystallization based on polarity .

Advanced Question: How do hydrogen-bonding interactions influence the crystal packing of this compound derivatives?

Methodological Answer:
Single-crystal X-ray diffraction of related hydrazide derivatives (e.g., CCDC 2032776) shows:

  • Intermolecular Interactions :
    • N-H···N≡C hydrogen bonds (2.89 Å) form layered structures.
    • Weak C-H···π interactions (3.12 Å) stabilize the lattice .
  • Hirshfeld Surface Analysis :
    • Quantifies intermolecular contacts: 12% H···H, 28% C···N, 18% N···H .
  • Lattice Energy Calculations :
    • PIXEL method identifies dispersion forces (60%) as dominant contributors to crystal stability .

Q. Implications :

  • Design cocrystals by modifying substituents to tune melting points and solubility.

Advanced Question: What mechanistic insights explain the solvatochromic behavior of azo dyes derived from this compound?

Methodological Answer:
Azo dyes synthesized via diazotization (Ph₃P/CCl₄, acetonitrile) exhibit:

  • Solvatochromism :
    • Bathochromic shifts (Δλ = 40 nm) in polar aprotic solvents (e.g., DMF vs. hexane) due to intramolecular charge transfer (ICT) .
  • Kamlet-Taft Analysis :
    • Solvent polarity (π*) and hydrogen-bonding (α, β) parameters correlate with λmax shifts.
    • Example: λmax increases linearly with π* (R² = 0.96) .

Q. Applications :

  • Tune dye absorption for optoelectronic devices (e.g., DSSCs) by selecting solvents with π* ≈ 0.8–1.0 .

Advanced Question: How can this compound serve as a precursor in heterocyclic synthesis?

Methodological Answer:
The nitrile group enables diverse transformations:

Cyclization Reactions :

  • React with hydroxylamine to form 4-(dimethylamino)phenyl iminonitrile, a precursor to tetrazoles .

Coupling with Amines :

  • Pd-catalyzed cyanation of aryl halides yields biaryl nitriles for pharmaceutical intermediates .

Q. Example Pathway :

  • Step 1 : Diazotization of 4-aminobenzyl cyanide.
  • Step 2 : Cu(I)-catalyzed coupling with arylboronic acids to form biphenyl nitriles (yield: 75–82%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.